

# RAF265 Preclinical Profile Overview

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Raf265

CAS No.: 927880-90-8

Cat. No.: S730364

Get Quote

**RAF265** is an orally bioavailable, small-molecule, multi-kinase inhibitor investigated for its anti-tumor and potential antiviral effects. Its core mechanism involves a dual-targeting approach [1] [2] [3].



Click to download full resolution via product page

Diagram illustrating the multi-target mechanism of action of **RAF265**, highlighting its dual anti-cancer and potential antiviral effects.

## Quantitative Efficacy Data from Preclinical Studies

The table below summarizes key quantitative findings on **RAF265**'s activity from various preclinical models.

| Model System                                                               | Assay Type                                     | Key Findings                                                                                             | Citation |
|----------------------------------------------------------------------------|------------------------------------------------|----------------------------------------------------------------------------------------------------------|----------|
| <b>Colorectal Cancer (CRC) Cells</b> (HT29, HCT116)                        | Anti-proliferation (MTT assay)                 | IC <sub>50</sub> : ~1.8-2.1 μM                                                                           | [1]      |
|                                                                            | Apoptosis (Annexin V assay)                    | ↑ apoptotic cells from 10.5% to 35.1% (HT29) and 20.1% to 42.2% (HCT116) with 15 μM RAF265               | [1]      |
| <b>CRC Xenograft Model</b> (Mouse)                                         | Anti-tumor activity                            | 53.8% and 50.4% reduction in tumor weight (HT29, HCT116) after 16 weeks                                  | [1]      |
| <b>Melanoma Cell Lines</b> (A375, Malme-3M, etc.)                          | Anti-proliferation / pERK inhibition           | IC <sub>50</sub> : 0.04 - 0.16 μM (in mutant B-RAF V600E cells)                                          | [3]      |
| <b>Patient-derived Melanoma</b> (Orthotopic mouse models)                  | Tumor growth reduction                         | 41% (7/17) of tumors showed >50% reduction in growth; effective in both BRAF mutant and wild-type tumors | [4] [5]  |
| <b>Porcine Epidemic Diarrhea Virus (PEDV)</b> <i>In vitro</i> (Vero cells) | Viral entry inhibition (pseudotyped particles) | EC <sub>50</sub> : 79.1 nM                                                                               | [6]      |

## Overview of Key Experimental Methodologies

While the search results provide detailed outcomes, the described experimental protocols are summarized at a high level.

- **In Vitro Anti-Tumor Activity:**

- **Cell Proliferation:** Typically assessed using **MTT assays** or **soft agar colony formation assays** after 72 hours of treatment with serially diluted **RAF265** to determine IC<sub>50</sub> values [1].
- **Apoptosis:** Measured using **Annexin V/propidium iodide (PI) staining followed by flow cytometry**. Caspase activation was also evaluated via flow cytometry using specific substrates [1].
- **Mechanism Validation:** The inhibition of the RAF/MEK/ERK pathway was confirmed by **Western Blot analysis** of phosphorylated and total MEK and ERK protein levels after 2 hours of **RAF265** treatment [1].
- **In Vivo Anti-Tumor Efficacy:**
  - **Xenograft Models:** Studies used immunodeficient mice implanted with human cancer cells (e.g., subcutaneously) or patient-derived tumor tissue (orthotopically). **RAF265** was administered via **intraperitoneal injection** (e.g., 0.2 mg/kg, twice weekly) or **oral gavage** (e.g., 40 mg/kg, daily). Tumor growth was monitored over time (e.g., 16-30 days) [1] [4] [5].
  - **Anti-metastatic Effects:** Investigated in orthotopic CRC models, with combination therapy of **RAF265** and 5FU showing reduced liver and lung metastasis [1].
- **In Vitro Antiviral Activity:**
  - **Viral Entry Assay:** Efficacy against coronavirus entry was tested using **spike protein pseudotyped particles (e.g., PEDV-pp, SARS-CoV-2-pp)**. Huh7 cells were transduced with these particles in the presence of **RAF265**, and infection was quantified after 48 hours [6].

## Research Implications and Context

- **Overcoming Chemoresistance:** A significant preclinical finding was that **RAF265**, in combination with 5FU, could target and reduce the population of **CD26+ cancer stem cells (CSCs)** in colorectal cancer models, which are associated with chemoresistance and metastasis [1].
- **Activity Beyond BRAF Mutants:** **RAF265** demonstrated efficacy in tumors with **wild-type BRAF** and those with other mutations (e.g., N-RAS), suggesting a broader potential application beyond just BRAF-mutant cancers [4] [5].
- **Clinical Translation and Status:** A first-in-human Phase I trial in metastatic melanoma established a maximum tolerated dose of **48 mg once daily**. While some patients achieved objective tumor responses, the overall activity at tolerable doses was considered low. **RAF265** is currently classified as an **investigational drug** and has not advanced to widespread clinical use [7] [2].
- **Drug Repurposing Potential:** Recent research has identified that **RAF265** can inhibit coronavirus entry, potentially by mediating cytoskeleton arrangement and host cell translation machinery, opening a new avenue for its application [6].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. analysis of the anti-tumor and anti-metastatic effects of... Preclinical [pmc.ncbi.nlm.nih.gov]
2. RAF-265: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. RAF265 (CHIR-265) | Raf inhibitor | Mechanism [selleckchem.com]
4. Vilgelm Laboratory - RAF Inhibits the Growth of Advanced Human 265 [vilgelmlab.owlstown.net]
5. RAF265 inhibits the growth of advanced human melanoma ... [pubmed.ncbi.nlm.nih.gov]
6. Small-Molecule RAF265 as an Antiviral Therapy Acts ... [mdpi.com]
7. A first-in-human phase I, multicenter, open-label, dose ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [RAF265 Preclinical Profile Overview]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b730364#raf265-preclinical-studies>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)